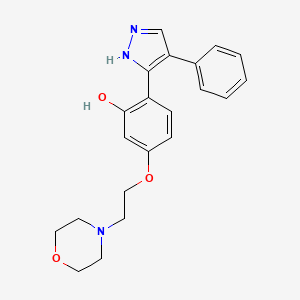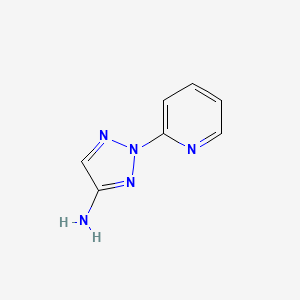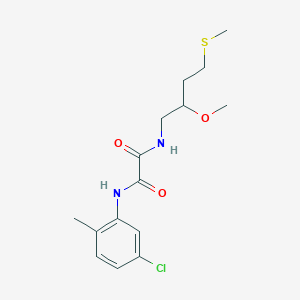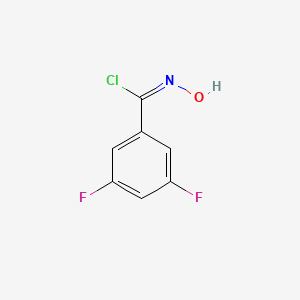
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, which are being investigated for their role in treating various neurological disorders.
作用機序
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol acts as a selective antagonist of mGluR5, which is a type of glutamate receptor found in the central nervous system. By blocking the activity of mGluR5, this compound can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in excess. This mechanism of action is believed to underlie the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing the levels of oxidative stress and inflammation in the brain. It has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.
実験室実験の利点と制限
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its relatively short half-life in vivo and its potential off-target effects on other glutamate receptors.
将来の方向性
There are several potential future directions for research on 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol and related compounds. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and epilepsy. Finally, there is ongoing research into the use of this compound and related compounds as tools for investigating the role of glutamate receptors in normal brain function and disease.
合成法
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol can be synthesized using a variety of methods, including the reaction of 4-bromophenylhydrazine with ethyl 2-(2-chloroethoxy)benzoate, followed by reaction with morpholine and phenol. Another method involves the reaction of 4-bromophenylhydrazine with 2-(2-chloroethoxy)benzaldehyde, followed by reaction with morpholine and phenol.
科学的研究の応用
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
5-(2-morpholin-4-ylethoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-14-17(27-13-10-24-8-11-26-12-9-24)6-7-18(20)21-19(15-22-23-21)16-4-2-1-3-5-16/h1-7,14-15,25H,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJLJXJKRLJSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]formic acid](/img/structure/B2793541.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2793543.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793544.png)

![2-Cyclopropyl-4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2793547.png)

![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)
![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)
![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)
